6-Iodo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Iodo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents
Preparation Methods
The synthesis of 6-Iodo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine can be achieved through various methods. One common approach involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free, additive-free, and eco-friendly method involves a tandem reaction mechanism that includes transamidation, nucleophilic addition with nitrile, and subsequent condensation to yield the target compound . The reaction is typically carried out in dry toluene at 140°C, resulting in good-to-excellent yields .
Chemical Reactions Analysis
6-Iodo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Condensation Reactions: The triazolopyridine ring can participate in condensation reactions with various reagents to form new heterocyclic compounds.
Common reagents used in these reactions include nucleophiles, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-Iodo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine has several scientific research applications, including:
Medicinal Chemistry: It is used in the development of new drugs due to its potential biological activities, such as acting as inhibitors of various enzymes and receptors.
Industrial Applications: It is used in the synthesis of other heterocyclic compounds and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 6-Iodo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. For example, it can act as an inverse agonist for RORγt, an inhibitor of PHD-1, and inhibitors of JAK1 and JAK2 . These interactions lead to the modulation of various biological processes, contributing to its therapeutic effects.
Comparison with Similar Compounds
6-Iodo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine can be compared with other similar compounds, such as:
1,2,4-Triazolo[1,5-a]pyridine: Lacks the iodine and methyl groups, which may result in different biological activities and chemical properties.
6-Iodo-[1,2,4]triazolo[1,5-a]pyridine: Similar structure but without the methyl group, leading to variations in reactivity and applications.
2-Methyl-[1,2,4]triazolo[1,5-a]pyridine:
The presence of both iodine and methyl groups in this compound makes it unique and potentially more versatile in its applications compared to its analogs.
Properties
IUPAC Name |
6-iodo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6IN3/c1-5-9-7-3-2-6(8)4-11(7)10-5/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSDGXYHMBARMSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=CC2=N1)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6IN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.